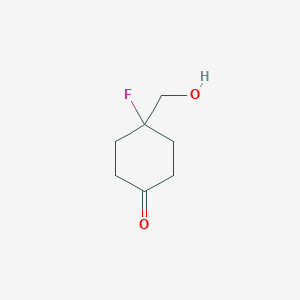
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol It is a cyclohexanone derivative, characterized by the presence of a fluorine atom and a hydroxymethyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives followed by hydroxymethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation leads to the formation of 4-fluoro-4-(carboxymethyl)cyclohexanone.
- Reduction results in 4-fluoro-4-(hydroxymethyl)cyclohexanol.
- Substitution reactions yield various derivatives depending on the nucleophile used .
科学研究应用
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one has several applications in scientific research:
作用机制
The mechanism of action of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
相似化合物的比较
Cyclohexanone: Lacks the fluorine and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Fluorocyclohexanone: Contains a fluorine atom but lacks the hydroxymethyl group, limiting its applications in some contexts.
4-(Hydroxymethyl)cyclohexanone: Contains a hydroxymethyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is unique due to the presence of both the fluorine and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in research and industry .
属性
分子式 |
C7H11FO2 |
|---|---|
分子量 |
146.16 g/mol |
IUPAC 名称 |
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11FO2/c8-7(5-9)3-1-6(10)2-4-7/h9H,1-5H2 |
InChI 键 |
QHHGCIQIWRMLIM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


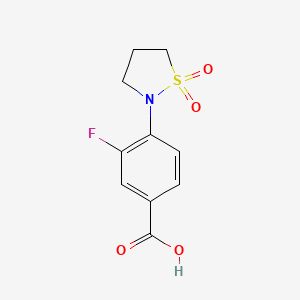
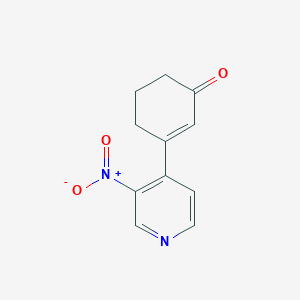
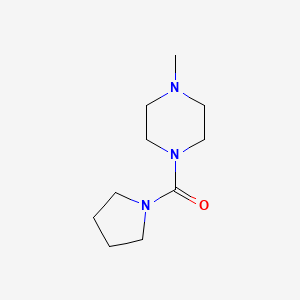

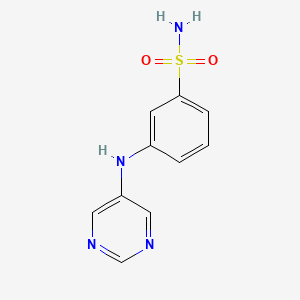
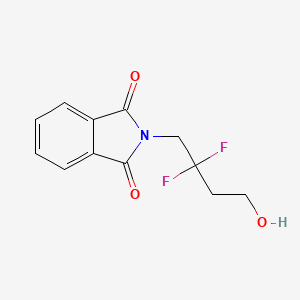
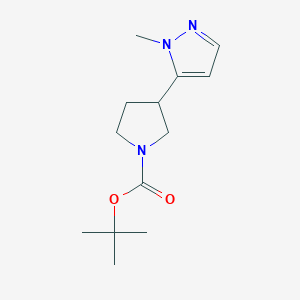
![5-(6-Chloroimidazo[2,1-f]pyridazin-2-yl)-2-methyl-aniline](/img/structure/B8427257.png)
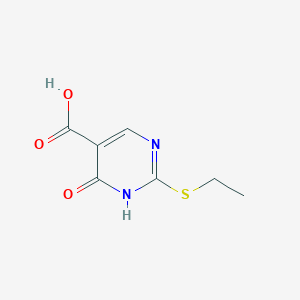

![2-Amino-5-[(3-carbomethoxyphenyl)thio]thiazole](/img/structure/B8427283.png)
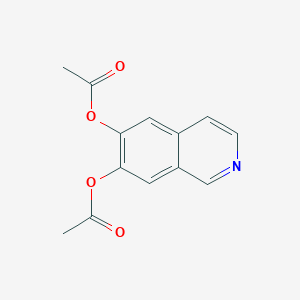
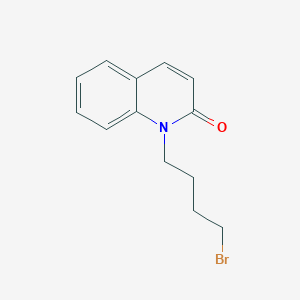
![(5-Bromo-6-methoxypyrazin-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B8427297.png)
